4-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide
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Overview
Description
4-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide is an intriguing chemical compound with potential applications across various scientific disciplines. This compound is characterized by its complex structure, which includes aromatic rings and multiple nitrogen atoms, indicating potential biological activity and synthetic utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide typically involves multiple steps, starting from the preparation of its key intermediates.
Formation of the pyrazolo[3,4-d]pyrimidine core: : This step involves the condensation of appropriate ketones and hydrazines to form the pyrazole ring, followed by cyclization with urea or guanidine derivatives to generate the pyrimidine ring.
Introduction of the 2,3-dimethylphenyl group: : This is achieved through electrophilic aromatic substitution reactions, often using halogenated derivatives and strong bases.
Incorporation of the 4-chloro- and 3-methylpyrazol-5-yl groups: : This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille reactions.
Final benzamide formation: : The last step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride in the presence of a base.
Industrial Production Methods
The industrial production of this compound would rely on optimizing each of these steps to maximize yield and minimize costs. Techniques such as flow chemistry and continuous processing may be employed to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at its aromatic rings and nitrogen atoms, using reagents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can modify the pyrimidine or pyrazole rings, using agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, especially at the chlorine-substituted benzene ring, using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: : Sodium hydroxide, alkyl halides.
Major Products
Oxidation: : Corresponding quinones or N-oxides.
Reduction: : Reduced aromatic rings or amine derivatives.
Substitution: : Various substituted benzamides or pyrazole derivatives.
Scientific Research Applications
4-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide finds applications in several fields:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Explored for its potential as a bioactive molecule, possibly exhibiting inhibitory effects on certain enzymes or receptors.
Medicine: : Investigated for its therapeutic potential, possibly in the treatment of cancer, inflammation, or infectious diseases.
Industry: : Used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action for this compound can vary depending on its specific application. it generally involves interaction with biological molecules such as proteins or DNA.
Molecular Targets and Pathways
Proteins: : The compound may act as an enzyme inhibitor, particularly targeting kinases or other regulatory proteins.
DNA: : It may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
4-chloro-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide can be compared to other pyrazolo[3,4-d]pyrimidine derivatives:
4-chloro-N-{1-[1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide: : Lacks the dimethyl substitution on the phenyl ring.
4-chloro-N-{1-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide: : Only one methyl group on the phenyl ring.
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Properties
IUPAC Name |
4-chloro-N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN7O/c1-14-5-4-6-20(16(14)3)31-22-19(12-28-31)23(27-13-26-22)32-21(11-15(2)30-32)29-24(33)17-7-9-18(25)10-8-17/h4-13H,1-3H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHIVXHDLVQOGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=C(C=C5)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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